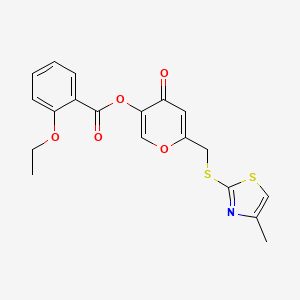

(Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, also known as BZTP, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BZTP has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Halocyclization of Derivatives

A study by Kim, Sudolova, and Slepuhin (2011) explored the halocyclization reactions involving derivatives related to (Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate. They found that 3-Allyl-2-benzothiazolethione reacts with iodine regiospecifically, leading to the formation of a five-membered ring. This suggests potential applications in synthetic chemistry for the creation of complex molecular structures (Kim, Sudolova, & Slepuhin, 2011).

Synthesis of Biological Agents

Bhovi, Bodke, and Biradar (2010) developed a synthesis protocol for compounds structurally similar to (Z)-allyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate. They synthesized derivatives that exhibited antimicrobial and analgesic activity, pointing to potential applications in pharmaceutical research (Bhovi, Bodke, & Biradar, 2010).

Thermodynamic Studies

El‐Bindary et al. (2016) conducted thermodynamic studies on N-allylrhodanine derivatives, which are structurally related to the chemical . They explored the binding efficiency of these compounds with hormone receptors, providing insights into their potential biomedical applications, such as in hormone therapy or cancer treatment (El‐Bindary et al., 2016).

Optical Properties

El-Ghamaz, El-Sonbati, and Serag (2018) studied the linear and nonlinear optical properties of azo salicylic acid derivatives, which are related to the compound of interest. Their research into the optical characteristics of these compounds could have implications for the development of materials in photonics and optoelectronics (El-Ghamaz, El-Sonbati, & Serag, 2018).

Synthesis of Antimicrobial Compounds

Frolov, Horishny, Blinder, Ostapiuk, and Matiychuk (2017) synthesized a series of compounds structurally similar to the one and evaluated their antimicrobial activity. The results of their study contribute to the search for new antimicrobial agents, which is critical in the era of increasing antibiotic resistance (Frolov et al., 2017).

Anticancer Activity Evaluation

Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) assessed the antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, akin to the compound of interest. Their findings provide valuable information for developing new anticancer drugs (Havrylyuk et al., 2010).

properties

IUPAC Name |

prop-2-enyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c1-2-10-20-14(18)8-9-17-15(19)13(22-16(17)21)11-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDIZLINEQUBEA-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734518.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2734521.png)

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2734526.png)

![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2734531.png)

![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B2734532.png)

![N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2734533.png)